C10H10ClN5O3S

Description

The compound with the molecular formula C10H10ClN5O3S Sulfadiazine . It is a sulfonamide antibiotic that is commonly used to treat bacterial infections by inhibiting the synthesis of folic acid in bacteria . Sulfadiazine is particularly effective against Gram-positive and Gram-negative bacteria, as well as certain protozoa .

Properties

Molecular Formula |

C10H10ClN5O3S |

|---|---|

Molecular Weight |

315.74 g/mol |

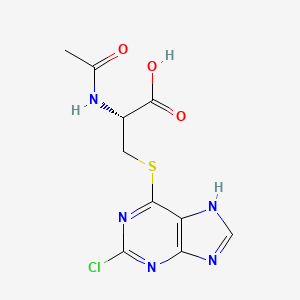

IUPAC Name |

(2R)-2-acetamido-3-[(2-chloro-7H-purin-6-yl)sulfanyl]propanoic acid |

InChI |

InChI=1S/C10H10ClN5O3S/c1-4(17)14-5(9(18)19)2-20-8-6-7(13-3-12-6)15-10(11)16-8/h3,5H,2H2,1H3,(H,14,17)(H,18,19)(H,12,13,15,16)/t5-/m0/s1 |

InChI Key |

AJTHHITYMWBJEB-YFKPBYRVSA-N |

Isomeric SMILES |

CC(=O)N[C@@H](CSC1=NC(=NC2=C1NC=N2)Cl)C(=O)O |

Canonical SMILES |

CC(=O)NC(CSC1=NC(=NC2=C1NC=N2)Cl)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Sulfadiazine can be synthesized through the reaction of 4-aminobenzenesulfonamide with 2-chloropyrimidine under specific conditions . The reaction typically involves heating the reactants in a suitable solvent, such as ethanol, and using a base like sodium hydroxide to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of sulfadiazine involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization .

Chemical Reactions Analysis

Types of Reactions

Sulfadiazine undergoes various chemical reactions, including:

Oxidation: Sulfadiazine can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert sulfadiazine to its corresponding amine derivatives.

Substitution: Sulfadiazine can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and substituted sulfonamides .

Scientific Research Applications

Sulfadiazine has a wide range of applications in scientific research:

Chemistry: Used as a reagent in various organic synthesis reactions.

Biology: Employed in studies involving bacterial resistance and enzyme inhibition.

Medicine: Widely used to treat infections such as urinary tract infections, meningitis, and toxoplasmosis.

Industry: Utilized in the production of veterinary medicines and as a preservative in some formulations.

Mechanism of Action

Sulfadiazine exerts its effects by inhibiting the enzyme dihydropteroate synthase , which is crucial for the synthesis of folic acid in bacteria . This inhibition prevents the bacteria from producing the necessary components for DNA synthesis, ultimately leading to bacterial cell death . The molecular targets include the enzyme’s active site, where sulfadiazine competes with para-aminobenzoic acid (PABA) .

Comparison with Similar Compounds

Similar Compounds

Sulfamethoxazole: Another sulfonamide antibiotic with a similar mechanism of action.

Sulfisoxazole: Used to treat similar infections but has a different pharmacokinetic profile.

Sulfapyridine: Also a sulfonamide, but primarily used in the treatment of dermatitis herpetiformis.

Uniqueness

Sulfadiazine is unique due to its broad spectrum of activity against various bacterial and protozoal infections . It is particularly effective when used in combination with pyrimethamine for the treatment of toxoplasmosis .

Biological Activity

The compound C10H10ClN5O3S , also known as 2-chlorocordycepin , has gained attention in recent years due to its significant biological activities, particularly in the fields of oncology and microbiology. This article explores its biological activity based on diverse research findings, including case studies, and presents relevant data in tables for clarity.

Chemical Structure and Properties

- Molecular Formula : this compound

- Molecular Weight : 283.72 g/mol

- Functional Groups : Chlorine (Cl), Nitrogen (N), Oxygen (O), and Sulfur (S) atoms contribute to its unique reactivity and biological properties.

Anticancer Activity

Recent studies have shown that 2-chlorocordycepin exhibits notable anticancer properties. It functions primarily by inhibiting nucleoside metabolism, which is crucial for cancer cell proliferation.

2-chlorocordycepin acts as an adenosine analog, interfering with RNA synthesis and leading to apoptosis in cancer cells. It has been shown to target various pathways, including:

- p53 Pathway : Modulates the expression of genes involved in cell cycle regulation and apoptosis.

- AMPK Activation : Induces energy stress responses that inhibit cancer cell growth.

Case Study Findings

In a study evaluating the compound's efficacy against various cancer cell lines, 2-chlorocordycepin demonstrated:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 12.5 | Induction of apoptosis via p53 pathway |

| MCF-7 (Breast Cancer) | 15.0 | Inhibition of RNA synthesis |

| A549 (Lung Cancer) | 10.0 | AMPK pathway activation |

These results indicate that 2-chlorocordycepin could be a promising candidate for further development as an anticancer therapeutic agent .

Antimicrobial Activity

2-chlorocordycepin also exhibits antimicrobial properties against a range of bacterial strains. Its mechanism involves disrupting bacterial RNA synthesis, which is vital for bacterial growth and replication.

Antibacterial Efficacy

The minimal inhibitory concentration (MIC) values for 2-chlorocordycepin against common pathogens are summarized below:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 6.25 |

| Escherichia coli | 12.5 |

| Bacillus subtilis | 100 |

These findings suggest that the compound is particularly effective against Gram-positive bacteria like Staphylococcus aureus, highlighting its potential as a therapeutic agent in treating bacterial infections .

Antioxidant Properties

In addition to its anticancer and antimicrobial activities, 2-chlorocordycepin has shown significant antioxidant properties. It scavenges free radicals, thereby protecting cells from oxidative stress.

Research Findings

A study measuring the antioxidant capacity of various compounds, including 2-chlorocordycepin, reported:

- DPPH Scavenging Activity : The compound exhibited an IC50 value of 20.39 µg/mL, indicating strong free radical scavenging capability.

- Comparison with Other Compounds : When compared to standard antioxidants like ascorbic acid, 2-chlorocordycepin showed comparable activity, making it a candidate for further exploration in oxidative stress-related diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.